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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573859

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two common
carbohydrates: isomaltulose hydrate and maltodextrin. The information presented is
supported by experimental data from peer-reviewed studies to assist researchers, scientists,
and drug development professionals in making informed decisions for their work.

Executive Summary

Isomaltulose and maltodextrin, while both carbohydrates, elicit distinct metabolic responses
due to their different chemical structures. Isomaltulose, a disaccharide composed of glucose
and fructose linked by an a-1,6-glycosidic bond, is digested and absorbed slowly, leading to a
lower and more sustained glycemic and insulinemic response.[1][2] In contrast, maltodextrin, a
polysaccharide consisting of glucose units linked by a-1,4-glycosidic bonds, is rapidly
hydrolyzed and absorbed, resulting in a quick and pronounced spike in blood glucose and
insulin.[3][4] These differences have significant implications for substrate utilization, hormonal
responses, and gastrointestinal tolerance, particularly in the context of physical exercise and
metabolic health.
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Metabolic Isomaltulose . Key Findings &
Maltodextrin T
Parameter Hydrate Citations
Isomaltulose has a
significantly lower
glycemic index,
Glycemic Index (GlI) 32[5][6] 90-100[5][6] indicating a slower

and lower rise in blood
glucose levels post-
ingestion.[5][6]

Blood Glucose

Response

Lower and more
sustained increase.[5]
[6] Attenuated the
decline in glycemia
observed with
maltodextrin during
exercise (-4% vs
-19%).[5][6][7](8]

Rapid and high peak
followed by a potential
rebound hypoglycemic

effect during exercise.

(516718l

Isomaltulose provides
a more stable blood
glucose profile, which
can be advantageous
for sustained energy
release.[5][6][7][8]

Insulin Response

Lower and delayed

insulin peak.[7][8]

Rapid and high insulin
spike.[7][8]

The lower insulin
response to
isomaltulose may be
beneficial for
metabolic health and
can influence

substrate utilization.[7]

[8]

Increased fat

oxidation compared to

Suppressed fat
oxidation due to a

Isomaltulose ingestion
is associated with a

greater reliance on fat

Fat Oxidation
maltodextrin during higher insulin as an energy source
exercise.[9][10][11] response.[9][10][11] during exercise.[9][10]
[11]
Carbohydrate Decreased Increased The metabolic shift
Oxidation carbohydrate carbohydrate towards fat oxidation

oxidation compared to

a

oxidation.[9][10][11]

with isomaltulose
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fructose:maltodextrin
mix.[9][10][11]

spares carbohydrates.
[O1[10][11]

Plasma Non-Esterified
Fatty Acids (NEFA)

Higher NEFA
concentrations, similar
to placebo, during
exercise compared to
a
fructose:maltodextrin
mix.[9][10][11]

Lower NEFA
concentrations during

exercise.[10]

Higher NEFA levels
with isomaltulose
suggest greater
lipolysis and
availability of fatty
acids for oxidation.[9]
[10](11]

Incretin Hormone
Response (GLP-1)

Stimulates higher
secretion of GLP-1
from the lower small
intestine.[12][13][14]

Less pronounced
effect on GLP-1

secretion.

The increased GLP-1
response with
isomaltulose may
contribute to its
beneficial metabolic
effects.[12][13][14]

Incretin Hormone

Response (GIP)

Leads to lower
secretion of GIP from
the upper small
intestine.[12][14]

Higher GIP secretion.
[14]

The differential GIP
response reflects the
slower and more distal
absorption of
isomaltulose.[12][14]

Gastrointestinal (Gl)

Comfort

Generally well-
tolerated at moderate
doses.[7][8] However,
high continuous doses
during exercise can
lead to stomach
cramps and bloating.
[9)[10][11]

Generally well-
tolerated.[7][8]

The slower digestion
of isomaltulose can
cause Gl discomfort if
consumed in large
guantities during
intense exercise.[9]
[10][11]

Experimental Protocols
Glycemic Index (Gl) Determination

This protocol outlines the standardized in vivo method for determining the glycemic index of a

carbohydrate.
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Participant Selection: Recruit a minimum of 10 healthy subjects with no known metabolic
disorders. Participants should fast for at least 10-12 hours overnight before the test.[15]

Reference Food Administration: On a separate occasion, provide each participant with a
reference food (typically 50 grams of glucose dissolved in water) to be consumed within 15
minutes.[15][16]

Test Food Administration: On the test day, provide each participant with a portion of the test
carbohydrate (isomaltulose hydrate or maltodextrin) containing 50 grams of available
carbohydrates, to be consumed within 15 minutes.[15][16]

Blood Sampling: Collect capillary blood samples at baseline (fasting) and at 15, 30, 45, 60,
90, and 120 minutes after consumption of the reference or test food.[15][16]

Blood Glucose Analysis: Analyze the blood samples for glucose concentration.
Data Analysis:

o Plot the blood glucose concentration against time for each participant and for both the
reference and test foods.

o Calculate the incremental area under the curve (IAUC) for the blood glucose response,
ignoring the area below the fasting baseline.[16]

o For each participant, divide their IAUC for the test food by their average iIAUC for the
reference food and multiply by 100 to obtain their individual Gl value for the test food.

o The final Gl of the test food is the average of the Gl values from all participants.[16]

Substrate Oxidation Measurement via Indirect
Calorimetry

This protocol describes the use of indirect calorimetry to measure fat and carbohydrate
oxidation rates at rest and during exercise.

o Participant Preparation: Participants should arrive at the laboratory in a fasted state
(overnight fast of at least 5 hours) and should have avoided strenuous exercise, caffeine,
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and nicotine for at least 4 hours prior to the measurement.[17]

» Resting Metabolic Rate (RMR) Measurement:

o Have the participant rest in a supine position for 15-30 minutes in a quiet, thermoneutral
environment.[18]

o Place a ventilated hood or mouthpiece and nose clip on the participant to collect expired
air.

o Measure oxygen consumption (VO2) and carbon dioxide production (VCO3) for a period of
20-30 minutes using a calibrated metabolic cart.[18]

o The first 5-10 minutes of data are typically discarded to ensure the participant has reached
a steady state.[18]

o Exercise Protocol:

o Following the RMR measurement, have the participant perform exercise on a cycle
ergometer or treadmill at a predetermined intensity (e.g., a percentage of their maximum
oxygen uptake, VOz2max).

o Continuously collect expired air throughout the exercise period to measure VO2 and
VCO:s:.

» Data Analysis:
o Calculate the respiratory exchange ratio (RER) as the ratio of VCO2 to VO2.[17]

o Use the following stoichiometric equations to calculate fat and carbohydrate oxidation
rates (in grams per minute):

» Fat Oxidation ( g/min) = 1.67 x VOz2 (L/min) - 1.67 x VCO2 (L/min) - 0.30 x N ( g/min)

» Carbohydrate Oxidation ( g/min) = 4.55 x VCOz (L/min) - 3.21 x VO2z (L/min) - 0.46 x N (
g/min)
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» Note: 'N' represents urinary nitrogen excretion, which is often considered negligible for
shorter duration studies and can be omitted for simplicity. The simplified equations are
widely used.

o The calculated rates provide an indication of the relative contribution of fats and
carbohydrates to energy expenditure.
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Caption: Digestion and absorption pathways of isomaltulose and maltodextrin.
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Caption: Metabolic response workflow comparing isomaltulose and maltodextrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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